![molecular formula C10H11Cl2N3 B135616 Nemazoline CAS No. 130759-56-7](/img/structure/B135616.png)
Nemazoline
Overview
Description
Nemazoline, also known as A-57219, is a nasal decongestant . It has alpha 1-agonist/alpha 2-antagonist activity and was found to be more effective and long-acting than oxymetazoline on canine nasal mucosa, both in-vitro and in-vivo .
Molecular Structure Analysis
The molecular formula of Nemazoline is C10H11Cl2N3 . It has a molecular weight of 244.12 Da . For a detailed molecular structure analysis, techniques such as X-ray crystallography can be used .
Scientific Research Applications
Nasal Decongestion
Nemazoline is primarily known for its use as a nasal decongestant . It exhibits alpha 1-agonist/alpha 2-antagonist activity , which helps in reducing nasal congestion by constricting the blood vessels in the nasal mucosa. This action reduces blood flow to the area, thereby decreasing swelling and the feeling of congestion . Nemazoline has been found to be more effective and long-acting than oxymetazoline, particularly in canine nasal mucosa studies conducted both in-vitro and in-vivo .
Immunomodulatory Nanosystems
Advancements in nanotechnology have led to the exploration of Nemazoline in the development of immunomodulatory nanosystems . These systems aim to modulate the immune system for therapeutic applications, such as drug delivery or vaccine adjuvants. Nemazoline’s properties could potentially be harnessed to target disease-affected cells, concentrating therapeutic effects and reducing systemic side effects .
Enzyme Mimetic Activities
Nemazoline has been studied for its potential enzyme mimetic activities in the field of nanozymes. Nanozymes are nanomaterials that mimic the catalytic reactions of natural enzymes and are gaining attention due to their high stability and low cost. The ability of Nemazoline to participate in such activities could lead to its application in biomedical fields where enzyme-like properties are required .
Nanomedicine Formulations
The field of nanomedicine has seen Nemazoline being considered for incorporation into commercial formulations. These formulations aim to improve drug delivery with controlled/targeted release, increasing efficacy and reducing toxicity. Nemazoline’s properties may contribute to the development of nanomedicine-based formulations that address complex diseases like cancer .
Therapeutic Monitoring and Imaging
Nemazoline’s potential applications extend to therapeutic monitoring and imaging . Multifunctional nanomedicines facilitate concurrent medication delivery, therapeutic monitoring, and imaging, allowing for immediate responses and personalized treatment plans. Nemazoline could play a role in the advancement of nanomaterials for these applications in the biological and medical fields .
Mechanism of Action
Mode of Action
Nemazoline functions by stimulating alpha adrenergic receptors in arterioles, leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction . This results in the reduction of blood flow in the nasal passages, thereby relieving nasal congestion .
Biochemical Pathways
It is known that the drug’s action involves the stimulation of alpha adrenergic receptors and the subsequent release of norepinephrine . This leads to vasoconstriction and a decrease in blood flow in the nasal passages .
Pharmacokinetics
As a nasal decongestant, it is typically administered topically in the form of nasal drops or spray . This allows for direct action on the nasal mucosa, potentially leading to rapid onset of action .
Result of Action
The primary result of Nemazoline’s action is the relief of nasal congestion . By causing vasoconstriction in the nasal arterioles, it reduces blood flow and swelling in the nasal passages, thereby alleviating symptoms of congestion .
Action Environment
The efficacy and stability of Nemazoline can be influenced by various environmental factors. It is generally recommended to store the drug in a cool, dry place away from light to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNNRWAIGIEAST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156729 | |
Record name | Nemazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nemazoline | |
CAS RN |
130759-56-7 | |
Record name | Nemazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEMAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.